4-chloro-3-nitro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide 4-chloro-3-nitro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 898429-84-0
VCID: VC11892168
InChI: InChI=1S/C20H16ClN3O5S2/c21-16-8-6-14(11-18(16)24(26)27)20(25)22-15-7-5-13-3-1-9-23(17(13)12-15)31(28,29)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,22,25)
SMILES: C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CS4
Molecular Formula: C20H16ClN3O5S2
Molecular Weight: 477.9 g/mol

4-chloro-3-nitro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

CAS No.: 898429-84-0

Cat. No.: VC11892168

Molecular Formula: C20H16ClN3O5S2

Molecular Weight: 477.9 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-3-nitro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide - 898429-84-0

Specification

CAS No. 898429-84-0
Molecular Formula C20H16ClN3O5S2
Molecular Weight 477.9 g/mol
IUPAC Name 4-chloro-3-nitro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Standard InChI InChI=1S/C20H16ClN3O5S2/c21-16-8-6-14(11-18(16)24(26)27)20(25)22-15-7-5-13-3-1-9-23(17(13)12-15)31(28,29)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,22,25)
Standard InChI Key VGTAHNULZMSDLV-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CS4
Canonical SMILES C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CS4

Introduction

2. Synthesis Pathway

While specific synthesis details for this compound are unavailable in the provided data, similar compounds are typically synthesized through multi-step organic reactions involving:

  • Formation of the Benzamide Core:

    • Reacting substituted benzoyl chlorides with amines under basic conditions.

  • Functionalization of the Tetrahydroquinoline Ring:

    • Introducing sulfonyl groups via sulfonation reactions using reagents like sulfonyl chlorides.

  • Final Assembly:

    • Coupling the functionalized tetrahydroquinoline derivative with the benzamide scaffold.

These steps often require precise control of reaction conditions (e.g., temperature, solvent choice) to ensure high yield and purity.

3. Analytical Characterization

Compounds like this are typically characterized using advanced spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular framework and identify specific proton and carbon environments.

  • FT-IR Spectroscopy: To detect functional groups such as nitro (-NO₂), sulfonyl (-SO₂), and amide (-CONH).

  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

  • X-ray Crystallography: For determining the three-dimensional molecular structure.

4. Potential Applications

Given its structural features, this compound may have applications in various fields:

4.1. Medicinal Chemistry

The presence of bioactive groups (e.g., nitro, sulfonyl) suggests potential as:

  • Antimicrobial Agents: Nitroaromatic compounds often exhibit antibacterial or antifungal properties.

  • Anticancer Agents: Sulfonamides are known to inhibit enzymes like carbonic anhydrases, which are implicated in tumor growth.

4.2. Material Science

The electronic properties of nitro and sulfonyl groups could make this compound suitable for:

  • Dye synthesis or as intermediates in organic electronics.

5. Related Research Findings

While direct studies on this specific compound are unavailable in the provided results, related molecules have shown promising activities:

  • Antimicrobial Activity: Compounds with chloro and nitro substitutions often display enhanced activity against Gram-positive/Gram-negative bacteria due to their electron-withdrawing effects .

  • Anticancer Potential: Sulfonamide derivatives have been explored for their cytotoxicity against various cancer cell lines .

  • Molecular Docking Studies: Similar molecules have demonstrated strong binding affinities to biological targets such as enzymes or receptors .

6. Challenges and Future Directions

Challenges

  • The synthesis of such complex molecules may involve low yields or require expensive reagents.

  • Nitroaromatic compounds can exhibit toxicity, necessitating careful evaluation for pharmaceutical applications.

Future Directions

  • Biological Screening:

    • Testing for antimicrobial, anticancer, or anti-inflammatory activities.

  • Structure Optimization:

    • Modifying substituents to improve efficacy or reduce toxicity.

  • Computational Studies:

    • Employing molecular docking or QSAR (Quantitative Structure–Activity Relationship) analysis to predict biological activity.

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